

synthesis of 2-Nitro-1,3-indandione from 1,3-indandione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-1,3-indandione

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Synthesis of 2-Nitro-1,3-indandione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-Nitro-1,3-indandione** from 1,3-indandione. The document details the chemical transformation, experimental protocols, and key quantitative data to support research and development in medicinal chemistry and related fields where this compound is of interest.

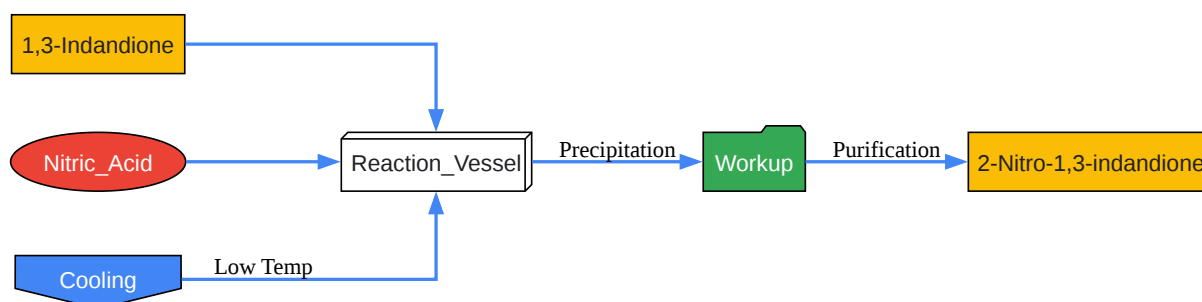
Introduction

2-Nitro-1,3-indandione is a derivative of 1,3-indandione, a versatile scaffold in organic synthesis. The introduction of a nitro group at the active methylene position (C2) significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. This guide focuses on the direct nitration of 1,3-indandione, a straightforward and efficient method for the preparation of **2-Nitro-1,3-indandione**.

Reaction Scheme and Mechanism

The synthesis of **2-Nitro-1,3-indandione** is achieved through the electrophilic nitration of the active methylene group of 1,3-indandione. The reaction is typically carried out using concentrated nitric acid, often in the presence of a solvent such as glacial acetic acid or acetic

anhydride. The strong electron-withdrawing nature of the two carbonyl groups in 1,3-indandione makes the protons on the C2 carbon acidic, facilitating the formation of an enolate intermediate which then attacks the nitronium ion (NO_2^+) generated from nitric acid.



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A simplified workflow for the synthesis of **2-Nitro-1,3-indandione**.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)
1,3-Indandione	C ₉ H ₆ O ₂	146.14	129-132	327.9	1.1
2-Nitro-1,3-indandione	C ₉ H ₅ NO ₄	191.14	125 (dec.) ^[1]	418.9 ^[1]	1.5 ^[1]

Table 2: Reaction Parameters and Yield

Reactant	Reagent	Solvent (optional)	Temperature (°C)	Reaction Time	Yield (%)
1,3-Indandione	Conc. Nitric Acid	Glacial Acetic Acid / Acetic Anhydride	< 10	1-2 hours	~78 ^[2]

Experimental Protocol

This protocol is based on established methods for the nitration of active methylene compounds, specifically adapted for the synthesis of **2-Nitro-1,3-indandione**.^[3]

Materials:

- 1,3-Indandione
- Concentrated Nitric Acid (70%)
- Glacial Acetic Acid (optional, as solvent)
- Crushed Ice
- Distilled Water
- Ethanol (for recrystallization)

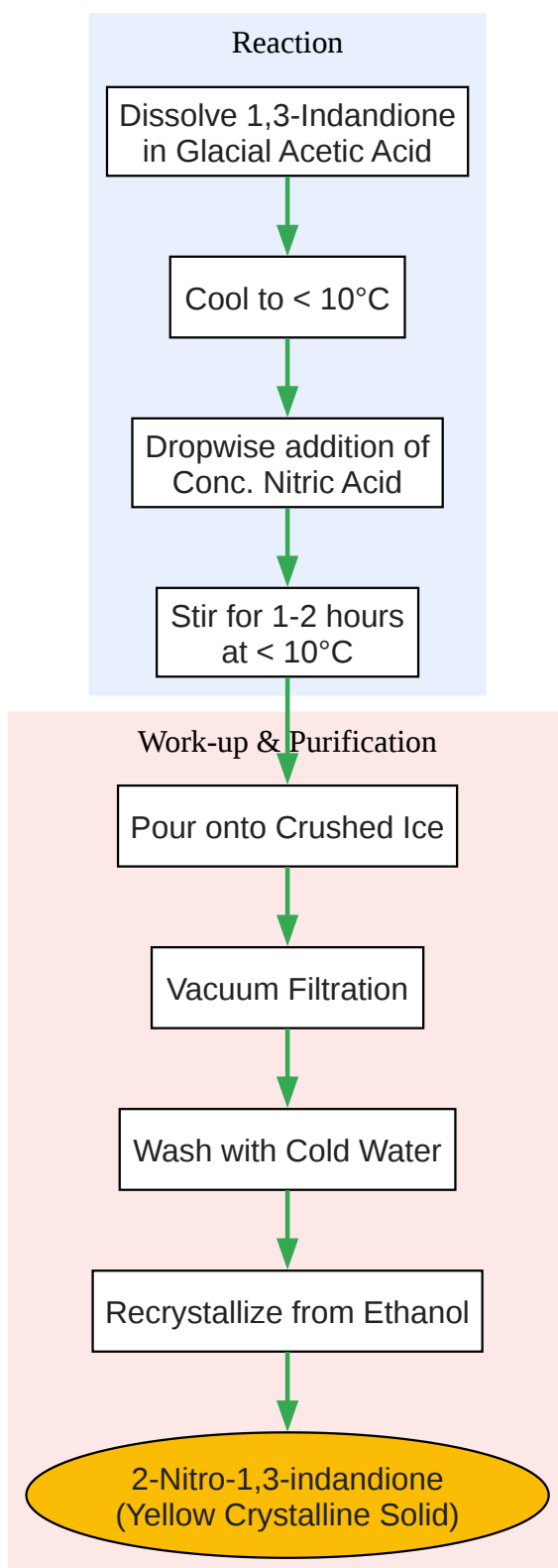
Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and filter flask

- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-indandione in a minimal amount of glacial acetic acid. Cool the flask in an ice bath to maintain a temperature below 10°C.
- **Addition of Nitric Acid:** Slowly add concentrated nitric acid dropwise to the stirred solution of 1,3-indandione over a period of 30 minutes. It is crucial to maintain the reaction temperature below 10°C throughout the addition to prevent side reactions.
- **Reaction:** After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, slowly pour the reaction mixture onto a beaker filled with crushed ice with constant stirring. A yellow precipitate of **2-Nitro-1,3-indandione** will form.
- **Isolation:** Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral to litmus paper.
- **Purification:** Purify the crude **2-Nitro-1,3-indandione** by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a yellow crystalline solid.^[3]



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A step-by-step workflow of the experimental procedure.

Characterization Data

The synthesized **2-Nitro-1,3-indandione** should be characterized to confirm its identity and purity. The following data is reported in the literature:

- Appearance: Yellow crystalline solid.[1]
- Melting Point: 125°C (with decomposition).[1]
- Spectroscopic Data:
 - ¹H NMR and ¹³C NMR: Spectral data for **2-Nitro-1,3-indandione** dihydrate is available from Sigma-Aldrich.[4]
 - Infrared (IR) Spectroscopy: IR spectra are available in chemical databases.[5]
 - Mass Spectrometry: The monoisotopic mass is reported as 191.02185764 Da.[6]

Safety Precautions

- Concentrated nitric acid and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
- All procedures should be performed in a well-ventilated fume hood.

Conclusion

The direct nitration of 1,3-indandione offers an efficient route to **2-Nitro-1,3-indandione**. The procedure is relatively simple and provides a good yield of the desired product. The availability of detailed characterization data allows for straightforward verification of the synthesized compound. This technical guide provides the necessary information for researchers to successfully synthesize and characterize **2-Nitro-1,3-indandione** for its further application in various fields of chemical and pharmaceutical research.

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- To cite this document: BenchChem. [synthesis of 2-Nitro-1,3-indandione from 1,3-indandione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181560#synthesis-of-2-nitro-1-3-indandione-from-1-3-indandione]

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